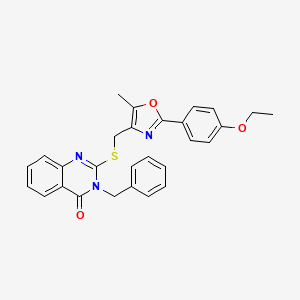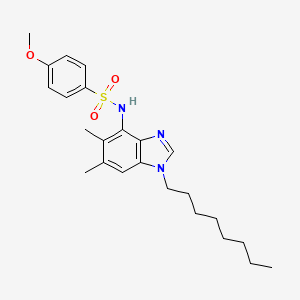
3-benzyl-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinazolinone derivative. Quinazolinones are considered noteworthy chemicals for the synthesis of various physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of quinazolinone derivatives has been reported in the literature. An efficient, practical approach to the copper-catalyzed synthesis of 2,3-disubstituted quinazolin-4 (3 H )-one derivatives is described . The preparation involves treatment of benzyl amines with benzyl anthranilamides in the presence of Cu (OAc) 2 and tetra- n -butylammonium bromide (TBAB) .Molecular Structure Analysis
Quinazolinones are a class of fused heterocycles that have received significant attention due to their diverse range of biological properties . The structure of quinazolinones can be classified into different categories based on the substitution patterns of the ring system .Chemical Reactions Analysis
Quinazolinones can react with compounds involving multiple bonds to produce new five-membered ring heterocycles . They also perform ring-opening reactions and can be an appropriate synthetic tool for the preparation of new heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of quinazolinone derivatives, similar in structure to the specified compound, has been explored. For instance, 5H-Benzoxazolo[3,2-a]quinazolin-5-ones were synthesized from N-(2-hydroxyphenyl)anthranilic acids, illustrating the chemical versatility of these compounds (Kim, 1981).
Pharmacological Applications
- Quinazoline derivatives have been investigated for their potential pharmacological activities. One study synthesized novel quinazoline derivatives and evaluated their antimicrobial, analgesic, and anti-inflammatory properties. Some derivatives showed promising activity in these areas (Dash, Dash, Laloo, & Medhi, 2017).
- Another research focused on substituted benzo[h]quinazolines and related compounds for their anti-tubercular properties, revealing significant activity against Mycobacterium tuberculosis (Maurya et al., 2013).
Antitubercular Activity
- Studies have identified quinazolin-4-ones linked with 1,3-thiazole hybrids as potent anti-tubercular agents. This research adds to the understanding of quinazolinone derivatives' role in combating tuberculosis (Nagaladinne, Hindustan, & Nayakanti, 2020).
Radiopharmaceutical Research
- Research into the radioiodination and biodistribution of novel quinazolinone derivatives in tumor-bearing mice shows potential applications in targeted cancer therapy (Al-Salahi et al., 2018).
Other Applications
- The compound and its variants have been explored for their potential in creating novel materials with specific chemical properties, such as in the synthesis of polybenzoquinazolines (Wei et al., 2016).
- Some quinazoline derivatives have been identified for their role in cyclic GMP phosphodiesterase inhibition, which can have implications in cardiovascular research (Takase et al., 1994).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-benzyl-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-3-33-22-15-13-21(14-16-22)26-29-25(19(2)34-26)18-35-28-30-24-12-8-7-11-23(24)27(32)31(28)17-20-9-5-4-6-10-20/h4-16H,3,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHKPRIEMWMKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-(1-ethyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2432607.png)
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetohydrazido]-4-oxobutanoic acid](/img/structure/B2432610.png)

![2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432614.png)
![2-chloro-N-[2-[(2-cyanophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B2432615.png)
![3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2432616.png)
![4-{4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2432617.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2432618.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2432620.png)
![7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate](/img/structure/B2432621.png)


![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432625.png)
![2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide](/img/structure/B2432628.png)